Bismuth oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

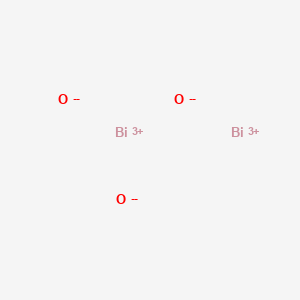

Bismuth oxide, with the chemical formula Bismuth(III) oxide or BiO, is a compound of bismuth that appears as a yellow to white powder. It is primarily found in nature as the mineral bismite and is produced as a by-product during the smelting of copper and lead ores. Bismuth oxide exists in several polymorphic forms, with the most stable being the monoclinic alpha phase at room temperature, and other high-temperature phases including tetragonal beta, body-centered cubic gamma, and cubic delta phases. The unique crystal structure of bismuth oxide contributes to its varied physical properties, including its high melting point of approximately 824 °C and its relatively low thermal conductivity compared to other metals .

- Reaction with Acids: Bismuth oxide reacts with strong acids like nitric acid and sulfuric acid to form soluble bismuth salts. For example:

- Reaction with Bases: It can also react with strong bases, such as sodium hydroxide, to form sodium bismuthate:

- Reduction Reactions: Bismuth oxide can be reduced by carbon to produce metallic bismuth:

These reactions highlight the compound's versatility in redox processes and its ability to participate in both acidic and basic environments

Bismuth compounds, including bismuth oxide, exhibit notable biological activity. They are primarily recognized for their use in medicine, particularly in gastrointestinal treatments. Bismuth subsalicylate, derived from bismuth oxide, is commonly used as an antidiarrheal agent and for treating upset stomachs. Research indicates that bismuth compounds can possess antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers . Moreover, bismuth oxide has shown potential in biomedical applications due to its biocompatibility and low toxicity compared to other heavy metals .

The synthesis of bismuth oxide can be achieved through various methods:

- Thermal Decomposition: Heating bismuth hydroxide or bismuth subcarbonate at elevated temperatures (around 400 °C) leads to the formation of bismuth oxide.

- Chemical Precipitation: Bismuth salts can be precipitated using sodium hydroxide or ammonium hydroxide solutions, followed by thermal treatment to yield bismuth oxide.

- Electrodeposition: This method involves depositing bismuth compounds from an electrolyte solution rich in sodium or potassium hydroxide under controlled pH conditions to obtain specific polymorphs of bismuth oxide .

Bismuth oxide has a wide range of applications across various fields:

- Electronics: It is used in semiconductor technology due to its high dielectric constant and low electrical conductivity.

- Catalysis: Bismuth oxide serves as a catalyst in organic reactions and is utilized in the production of fine chemicals.

- Ceramics: In ceramic applications, it acts as a sintering aid and contributes to the mechanical properties of ceramic materials.

- Pharmaceuticals: As previously mentioned, it is employed in medicinal formulations for gastrointestinal disorders .

Studies on the interactions of bismuth oxide reveal its compatibility with various substances. For instance, it has been shown to interact favorably with certain polymers in composite materials, enhancing their mechanical properties. Additionally, research indicates that bismuth oxide nanoparticles exhibit significant antibacterial activity when combined with other metal oxides, making them promising candidates for use in coatings and biomedical applications .

Bismuth oxide shares similarities with several other metal oxides but possesses unique characteristics that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Lead(II) Oxide | PbO | Higher toxicity; used in batteries and glassmaking. |

| Tin(IV) Oxide | SnO | Transparent conductive properties; used in electronics. |

| Antimony(III) Oxide | SbO | Used as a flame retardant; different crystal structures. |

| Zinc Oxide | ZnO | Commonly used in sunscreens; exhibits UV filtering. |

Bismuth oxide is unique due to its low toxicity compared to lead and antimony oxides and its application potential in both medical and electronic fields. Its distinct polymorphic forms also contribute to its versatility across different industrial applications .